molecular formula C8H9N3O B12894781 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone

1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone

Cat. No.: B12894781
M. Wt: 163.18 g/mol
InChI Key: VUPJFVNCNXJXIV-UHFFFAOYSA-N
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Description

1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylimidazo[1,2-b]pyrazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone
  • 6-Methyl-1H-imidazo[1,2-b]pyrazole
  • 1-(6-Methyl-1H-imidazo[1,2-a]pyridine-1-yl)ethanone

Comparison: 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone stands out due to its unique combination of imidazole and pyrazole rings, which confer distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethanone

InChI

InChI=1S/C8H9N3O/c1-6-5-8-10(7(2)12)3-4-11(8)9-6/h3-5H,1-2H3

InChI Key

VUPJFVNCNXJXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN(C2=C1)C(=O)C

Origin of Product

United States

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